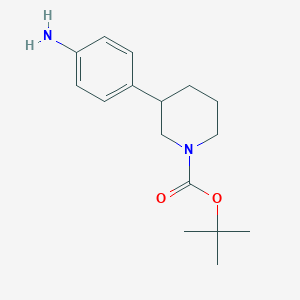

1-Boc-3-(4-Aminophenyl)piperidine

描述

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the development of new chemical entities. nih.gov Its derivatives are of paramount importance in both medicinal chemistry and organic synthesis due to their wide-ranging biological activities and versatile synthetic applications.

Role of Piperidine Scaffolds in Bioactive Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of bioactive molecules to influence their pharmacokinetic and pharmacodynamic properties. researchgate.net The presence of a piperidine ring can enhance a molecule's membrane permeability, improve its binding affinity to biological targets, and increase its metabolic stability. researchgate.net Chiral piperidine scaffolds are particularly significant in drug design as they can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxic effects. researchgate.netresearchgate.net These scaffolds are integral to a large number of active pharmaceuticals. researchgate.net The ability of the piperidine ring to adopt various conformations allows for precise spatial orientation of substituent groups, which is critical for effective interaction with biological receptors. researchgate.net

Overview of Piperidine Derivatives in Pharmaceutical Development

Piperidine derivatives are a key and extensive class of nitrogen-containing heterocyclic compounds that are ubiquitous in pharmaceutical research and development. researchgate.net This structural motif is present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease. nih.govencyclopedia.pubnih.gov The broad spectrum of pharmacological activities exhibited by piperidine derivatives includes anti-inflammatory, antimicrobial, antiviral, antimalarial, antihypertensive, and anticoagulant effects. researchgate.netijnrd.org The development of new synthetic methods to create diverse piperidine derivatives continues to be an active area of research, aiming to expand the library of potential drug candidates. nih.govresearchgate.net

Specific Context of 1-Boc-3-(4-Aminophenyl)piperidine

Within the vast family of piperidine derivatives, this compound has emerged as a compound of significant interest for synthetic and medicinal chemistry.

Structural Features and Chemical Nomenclature

This compound is a chiral molecule featuring a piperidine ring substituted at two key positions. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, and a 4-aminophenyl group is attached to the carbon at the 3-position of the piperidine ring. The systematic IUPAC name for the (S)-enantiomer of this compound is tert-butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate. nih.gov

| Property | Data |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| IUPAC Name | tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate |

| Synonyms | This compound, (3S)-1-Boc-3-(4-aminophenyl)piperidine |

| CAS Number | 1171197-20-8 ((S)-enantiomer) |

Data sourced from PubChem CID 40427559 nih.gov

Importance of the Boc Protecting Group in Synthesis and Derivatization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. fiveable.me Its primary function is to temporarily mask the nucleophilic and basic nature of the amine, preventing it from participating in unwanted side reactions during a multi-step synthesis. total-synthesis.comnumberanalytics.com The Boc group is valued for its stability under a wide range of reaction conditions, including exposure to many nucleophiles and bases. fiveable.metotal-synthesis.com

A key advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fiveable.metotal-synthesis.com This allows for the selective deprotection of the piperidine nitrogen at a desired stage of the synthesis, enabling subsequent derivatization at this position. The orthogonality of the Boc group, meaning its selective removal in the presence of other protecting groups like Fmoc or Cbz, makes it an invaluable tool in complex synthetic strategies, particularly in peptide and pharmaceutical synthesis. total-synthesis.comnumberanalytics.com

Position of the Aminophenyl Moiety and its Synthetic Implications

The presence of a 4-aminophenyl group at the 3-position of the piperidine ring provides a reactive handle for further chemical modifications. The primary aromatic amine of the aminophenyl moiety can undergo a variety of chemical transformations, such as acylation, alkylation, arylation, and diazotization followed by substitution. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The position of this substituent at the C-3 carbon of the piperidine ring introduces a chiral center, leading to the existence of enantiomers which may exhibit different biological activities and receptor binding affinities. The ability to synthesize specific stereoisomers is crucial in drug discovery. The regioselective functionalization of the aminophenyl group, while the piperidine nitrogen is protected, is a key strategy in the synthesis of various biologically active compounds. The synthesis of cis-3-methyl-4-aminopiperidine derivatives, for instance, has been achieved through the regioselective ring-opening of an epoxide precursor, highlighting the importance of controlling substitution patterns on the piperidine ring. researchgate.net This strategic placement of the aminophenyl group makes this compound a versatile intermediate for creating libraries of compounds for pharmacological screening.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to leverage its structural features for the creation of new chemical entities. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. The aminophenyl group provides a reactive handle for various coupling reactions, making it a key component in the construction of diverse molecular scaffolds.

Research on this compound is focused on several key areas:

Medicinal Chemistry: A significant portion of the research on this compound is directed towards the discovery of new drugs. The piperidine and aminophenyl motifs are present in a wide array of biologically active compounds. For instance, derivatives of this compound are investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and as agents for treating a variety of diseases. The ability to modify the structure of this compound allows for the exploration of structure-activity relationships (SAR), a crucial aspect of drug development.

Organic Synthesis: Beyond its direct applications in medicinal chemistry, this compound is also a valuable intermediate in organic synthesis. It provides a chiral or achiral building block for the construction of complex natural products and other target molecules. The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives is an active area of research. niscpr.res.in

Materials Science: While less common, the properties of this and similar compounds are also being explored in the field of materials science for the development of functionalized polymers and other advanced materials. chemimpex.com

The versatility of this compound ensures its continued importance as a key intermediate in the ongoing quest for new and improved chemical entities with a wide range of applications.

Interactive Data Tables

Below are interactive tables detailing the chemical properties and identifiers of this compound and related compounds.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H24N2O2 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 276.38 g/mol | sigmaaldrich.comfluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95.0% - 98% | sigmaaldrich.comfluorochem.co.uk |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | sigmaaldrich.com |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | sigmaaldrich.com |

| CAS Number | 875798-79-1 | sigmaaldrich.comfluorochem.co.uk |

| InChI Key | SWUANUQBXJNXGP-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)c2ccc(N)cc2 | fluorochem.co.uk |

| MDL Number | MFCD05861561 | sigmaaldrich.comfluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUANUQBXJNXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007665 | |

| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875798-79-1 | |

| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 Boc 3 4 Aminophenyl Piperidine and Its Stereoisomers

Strategies for Piperidine (B6355638) Ring Formation with Aminophenyl Incorporation

The construction of the 3-(4-aminophenyl)piperidine scaffold is a critical step that can be achieved through various synthetic routes. These strategies often involve either the formation of the heterocyclic ring from acyclic precursors or the modification of an existing aromatic heterocycle.

Intramolecular cyclization represents a powerful strategy for the formation of the piperidine ring. mdpi.com These reactions typically involve designing a linear precursor that contains both the nitrogen atom and a suitable electrophilic or unsaturated center, positioned to favor a 6-endo cyclization pathway. For the synthesis of a 3-arylpiperidine structure, this could involve an aza-Michael reaction, where an amine adds to an α,β-unsaturated system, or other metal-catalyzed cyclizations of substrates containing appropriately placed leaving groups or unsaturated bonds (e.g., alkenes or alkynes). mdpi.comgoogle.com While specific examples detailing a one-pot cyclization to form 3-(4-aminophenyl)piperidine are not prevalent in readily available literature, the principles of intramolecular cyclization are broadly applied in piperidine synthesis. nih.gov

A common and highly effective method for synthesizing piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. drhazhan.comd-nb.info This dearomatization reaction is a cornerstone of N-heterocycle synthesis and is applicable to the production of 3-(4-aminophenyl)piperidine. nih.gov The process typically involves two key steps:

Synthesis of the Pyridine Precursor : The synthesis begins with a substituted pyridine, such as 3-(4-nitrophenyl)pyridine. This intermediate can be prepared via cross-coupling reactions, for instance, a Suzuki coupling between a boronic acid and a halopyridine.

Hydrogenation : The substituted pyridine is then subjected to catalytic hydrogenation to saturate the aromatic ring. This reduction is typically carried out under hydrogen pressure using a heterogeneous catalyst. Concurrently, or in a subsequent step, the nitro group is reduced to the target amine.

Various catalysts are effective for pyridine hydrogenation, including those based on rhodium, ruthenium, palladium, and platinum. researchgate.netorganic-chemistry.orgrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to achieve high yield and selectivity, minimizing side reactions. For example, palladium catalysts are often used for the chemoselective reduction of a nitro group in the presence of other reducible functionalities. d-nb.info A robust method for the complete hydrogenation of the pyridine ring might utilize a rhodium or ruthenium catalyst under elevated pressure. mdpi.com

| Precursor | Catalyst | Conditions | Product | Reference |

| 3-(4-Nitrophenyl)pyridine | Pd/C, Rh/C, or Ru/C | H2 pressure, various solvents | 3-(4-Aminophenyl)piperidine | mdpi.comd-nb.info |

| 3-(4-Aminophenyl)pyridine | Rh/C or PtO2 | H2 pressure, acidic or neutral media | 3-(4-Aminophenyl)piperidine | drhazhan.comnih.gov |

Following the formation of 4-(piperidin-3-yl)aniline, the secondary amine on the piperidine ring can be selectively protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions to yield the final product, 1-Boc-3-(4-aminophenyl)piperidine. nih.gov

Modern synthetic organic chemistry has seen the emergence of radical-mediated reactions as a powerful tool for C-H functionalization and ring formation. google.com Radical-mediated amine cyclization offers a novel approach to piperidine synthesis from linear precursors. mdpi.com One such strategy involves the Hofmann-Löffler-Freytag (HLF) reaction, which traditionally forms five-membered pyrrolidines via a 1,5-hydrogen atom transfer (HAT). Recent advancements have focused on interrupting or diverting this pathway to achieve the formation of six-membered piperidine rings. google.com

For the synthesis of a 3-arylpiperidine, a conceptual approach could involve a δ C-H functionalization of an acyclic amine. This process would utilize a catalyst to generate an N-centered radical, which then selectively abstracts a hydrogen atom from the δ-carbon. The resulting carbon-centered radical can then be functionalized and subsequently cyclized to form the piperidine ring, incorporating the aryl group at the desired position. google.com While this represents an advanced and atom-economical strategy, its application to the specific synthesis of this compound would require a custom-designed acyclic precursor and specialized catalytic system.

Stereoselective Synthesis of Chiral this compound

Since the 3-position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate a single enantiomer, such as the (S)-isomer, which is a precursor for Niraparib. tmc.edu This is primarily achieved through the resolution of the racemic mixture.

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. The most common method involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent.

The selection of an appropriate chiral resolving agent is critical for the efficient separation of enantiomers. For the resolution of racemic this compound, derivatives of D-phenylglycine have proven to be highly effective. drhazhan.com

A patented process details the resolution using a D-phenylglycine derivative as the resolving agent. drhazhan.com In this method, the racemic this compound is treated with the chiral acid in a suitable solvent. The diastereomeric salt of the (S)-enantiomer preferentially crystallizes from the solution, allowing for its isolation by filtration. The desired (S)-enantiomer is then liberated from the salt, typically by treatment with a base. This process is notable for its high efficiency and the high optical purity of the resulting product. drhazhan.com

| Resolving Agent | Substrate | Key Process Steps | Outcome | Reference |

| D-Phenylglycine Derivative | Racemic this compound | 1. Salt formation in a solvent. 2. Fractional crystallization to isolate one diastereomer. 3. Liberation of the free amine. | High resolution efficiency and high optical purity of the (S)-enantiomer. | drhazhan.com |

Conversely, the use of L-dibenzoyl tartaric acid, a common resolving agent for amines, has been reported to be inefficient for the resolution of this compound, resulting in low fractionation efficiency and an enantiomeric excess (ee) value of only around 80% even after repeated refinement. drhazhan.com This highlights the specificity required in selecting a resolving agent to form diastereomeric salts with sufficiently different properties for effective separation.

Chiral Resolution Techniques for Racemic Mixtures

Optimization of Fractional Crystallization and Enantiomeric Excess

Fractional crystallization remains a classical yet powerful technique for the resolution of racemates. While specific studies detailing the optimization of fractional crystallization for this compound are not extensively documented, the principles of this method are widely applied to structurally similar compounds. The process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.

For analogous compounds like 3-(4-aminophenyl)piperidine-2,6-diones, resolution of enantiomers has been successfully achieved through the crystallization of diastereomeric salts formed with chiral resolving agents such as brucine. This approach leverages the differential solubility of the resulting diastereomeric salts to effect separation. The choice of solvent, temperature, and stoichiometry of the resolving agent are critical parameters that must be meticulously optimized to maximize the yield and enantiomeric excess of the desired enantiomer.

The general workflow for optimizing fractional crystallization involves:

Screening of Chiral Resolving Agents: A variety of chiral acids (e.g., tartaric acid derivatives, mandelic acid derivatives, camphorsulfonic acid) are tested to identify one that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers.

Solvent Selection: The choice of solvent or solvent system is crucial. The ideal solvent should provide good solubility for the diastereomeric salt at an elevated temperature and significantly lower solubility for one diastereomer at a reduced temperature, facilitating its selective crystallization.

Control of Supersaturation: The rate of cooling and the initial concentration of the salt solution are carefully controlled to promote the growth of high-purity crystals of the less soluble diastereomer, thereby enhancing the enantiomeric excess of the crystalline material.

Iterative Crystallizations: To achieve high levels of enantiomeric purity, multiple recrystallization steps are often necessary. The progress of the resolution is monitored at each stage by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Synthesis Approaches for Enantiopure Forms

The direct synthesis of enantiomerically pure forms of this compound and related structures is a highly desirable strategy, circumventing the need for resolution of a racemic mixture. Several asymmetric approaches have been developed, including biocatalytic methods and chiral catalyst-mediated reactions.

Biocatalytic Methods Utilizing ω-Transaminases

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green methodology for the asymmetric synthesis of chiral amines. beilstein-journals.orgmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone with high enantioselectivity. mdpi.com

The synthesis of both enantiomers of 3-amino-1-Boc-piperidine has been successfully demonstrated through the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This one-step approach offers high yields and excellent enantiomeric excess. beilstein-journals.org The reaction typically utilizes an amine donor, such as isopropylamine, and the cofactor pyridoxal-5'-phosphate (PLP). beilstein-journals.org

Different commercially available immobilized ω-transaminases can be screened to identify the most efficient biocatalyst for a specific transformation, evaluating both catalytic activity and enantioselectivity under various experimental conditions. beilstein-journals.org Immobilized enzymes offer several advantages for industrial applications, including enhanced stability and reusability. beilstein-journals.org For instance, the reuse of an efficient immobilized ω-transaminase has been demonstrated in both batch and semi-continuous systems, providing consistent conversion and enantiomeric excess over several cycles. beilstein-journals.org

The general procedure for a preparative scale transamination reaction involves:

Addition of the immobilized ω-transaminase to a buffered solution containing the amine donor and PLP.

Stirring the mixture at a controlled temperature.

Addition of a preheated solution of the prochiral ketone (e.g., a Boc-protected piperidone derivative) in a suitable co-solvent like DMSO.

Monitoring the reaction progress by HPLC and TLC.

Upon completion, the enzyme is filtered off and the product is isolated through standard work-up procedures. beilstein-journals.org

| Parameter | Condition |

| Enzyme | Immobilized ω-Transaminase (e.g., ATA-025-IMB) |

| Substrate | 1-Boc-3-piperidone |

| Amine Donor | Isopropylamine |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Solvent System | Buffer (e.g., triethanolamine) with a co-solvent (e.g., DMSO) |

| Temperature | 35-50 °C |

| pH | ~7.5 |

This interactive data table summarizes typical conditions for the biocatalytic synthesis of 3-amino-1-Boc-piperidine using ω-transaminases.

Chiral Catalyst-Mediated Reactions (e.g., Iridium-catalyzed Hydrogenation)

While specific examples of iridium-catalyzed asymmetric hydrogenation for the direct synthesis of this compound are not prevalent in the reviewed literature, this methodology is a cornerstone of modern asymmetric synthesis for producing chiral amines and heterocycles. The general principle involves the use of a chiral iridium catalyst to stereoselectively deliver hydrogen to a prochiral substrate, such as an enamine or a substituted pyridine derivative.

Recent advancements have demonstrated the robust and selective nature of iridium(III)-catalyzed ionic hydrogenation for the reduction of pyridines to the corresponding piperidines. chemrxiv.orgepfl.ch This method is notable for its tolerance of various reduction-sensitive functional groups, which is particularly relevant for a substrate like this compound that contains an amino group. chemrxiv.orgepfl.ch

The development of novel chiral ligands is crucial for achieving high enantioselectivity in these reactions. For the asymmetric hydrogenation of related heterocyclic compounds, iridium complexes with chiral phosphine-phosphite ligands have shown high efficiency. chemrxiv.org The reaction conditions, including the choice of catalyst, ligand, solvent, and hydrogen pressure, are critical parameters that need to be optimized for each specific substrate to achieve high yields and enantiomeric excess.

Stereospecific Functionalization Strategies

Stereospecific functionalization strategies aim to introduce the desired stereochemistry at the C3 position of the piperidine ring through reactions that proceed with a high degree of stereocontrol. While direct stereospecific amination at the C3 position of a pre-functionalized piperidine ring is challenging, indirect methods have been developed for analogous systems.

One such strategy involves the palladium-catalyzed β-arylation of N-Boc-piperidines. rsc.org This method allows for the direct introduction of an aryl group, such as the 4-aminophenyl moiety, at the C3 position. The selectivity of the reaction (β- versus α-arylation) can be controlled by the choice of ligand, with flexible biarylphosphines generally favoring the desired β-arylated product. rsc.org To achieve enantioselectivity, this transformation would require the use of a chiral ligand or a subsequent resolution step.

Another approach involves the functionalization of piperidine derivatives at various positions (C2, C3, and C4) through rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes. The site selectivity in these reactions is controlled by both the catalyst and the amine protecting group. Specifically, 3-substituted analogues can be prepared indirectly via the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. researchgate.net

Functional Group Interconversions and Boc Protection Strategies

Chemoselective N-tert-Butyloxycarbonylation of Amines

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in the synthesis of this compound. Given that the starting material, 3-(4-aminophenyl)piperidine, contains two amine functionalities (a secondary amine in the piperidine ring and a primary aromatic amine), a chemoselective protection strategy is essential.

The goal is to selectively protect the more nucleophilic secondary amine of the piperidine ring while leaving the less reactive primary aromatic amine free for subsequent reactions or for its inherent role in the final molecule's biological activity. A catalyst-free method for the N-tert-butyloxycarbonylation of amines in water has been reported to be highly chemoselective. researchgate.net This environmentally friendly approach often proceeds at room temperature without the need for acidic or basic catalysts, minimizing side reactions. researchgate.net

The selectivity in such reactions is influenced by the different nucleophilicity of the aliphatic secondary amine versus the aromatic primary amine. The lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the phenyl ring, rendering it less nucleophilic and therefore less reactive towards electrophilic reagents like di-tert-butyl dicarbonate (Boc₂O).

Key features of chemoselective N-Boc protection include:

Orthogonal Protection Strategies in Complex Synthesis

In the multistep synthesis of complex molecules incorporating the this compound scaffold, an orthogonal protection strategy is crucial. This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential and site-specific modifications of the molecule. The core structure of the target compound itself presents two key functional groups requiring protection: the piperidine nitrogen and the aniline (B41778) nitrogen.

The tert-butoxycarbonyl (Boc) group is employed for the piperidine nitrogen, while the aromatic amino group requires a different, orthogonally stable protecting group during preceding synthetic steps. The choice of the secondary protecting group for the aniline nitrogen is dictated by the reaction conditions planned for subsequent transformations. Common orthogonal partners to the acid-labile Boc group include groups that are cleaved under different mechanisms, such as hydrogenolysis, base-lability, or with transition metals. total-synthesis.combiosynth.com

Key orthogonal protecting groups compatible with the Boc group include:

Benzyloxycarbonyl (Cbz or Z): This group is stable to the acidic and basic conditions used for Boc and Fmoc manipulation, respectively. It is selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that does not affect the Boc group. total-synthesis.com

Fluorenylmethyloxycarbonyl (Fmoc): Stable to acid, the Fmoc group is readily cleaved by treatment with a mild base, such as piperidine. This makes it an excellent orthogonal partner to the acid-labile Boc group. total-synthesis.combiosynth.com

Allyloxycarbonyl (Alloc): This group is stable to both acidic and basic conditions but can be selectively removed using a transition metal catalyst, typically a palladium(0) complex. total-synthesis.comsigmaaldrich.com

The selection of a protecting group strategy is fundamental when synthesizing derivatives of this compound, where further functionalization of either the piperidine ring or the phenyl ring is desired. For instance, if a reaction requires basic conditions, the aniline could be protected as an Fmoc-carbamate while the piperidine nitrogen is protected with the base-stable Boc group. Conversely, if a subsequent step involves palladium catalysis, an Alloc group would be unsuitable.

| Protecting Group 1 (Piperidine-N) | Protecting Group 2 (Aniline-N) | Deprotection Condition for Group 2 | Orthogonality Principle |

|---|---|---|---|

| Boc | Cbz (Z) | H₂, Pd/C (Hydrogenolysis) | Acid-labile vs. Reductively-labile |

| Boc | Fmoc | Piperidine (Base) | Acid-labile vs. Base-labile |

| Boc | Alloc | Pd(PPh₃)₄ (Transition Metal) | Acid-labile vs. Metal-catalyzed cleavage |

Deprotection Methods and Their Selectivity

The removal of the Boc group is a critical step in the synthesis of derivatives of this compound. The selectivity of the deprotection method is paramount, especially when other acid-sensitive functional groups are present in the molecule.

The standard method for Boc deprotection involves treatment with strong acids. sci-hub.se Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is commonly used. jk-sci.com The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene. total-synthesis.comjk-sci.com Anhydrous hydrogen chloride (HCl) in a solvent such as dioxane or ethyl acetate (B1210297) is another prevalent reagent. fishersci.co.uk

While effective, these strong acid conditions can pose challenges for complex molecules containing other acid-labile groups. This has led to the development of milder or alternative deprotection protocols. For molecules with acid-sensitive moieties, a basic deprotection method for Boc groups has been reported, which is typically not feasible as the carbamate is stable to hydrolysis under basic conditions. sci-hub.se However, unactivated primary Boc groups can be cleaved using sodium t-butoxide in wet tetrahydrofuran, proceeding through an isocyanate intermediate. sci-hub.se

The selectivity of deprotection can also be modulated by the choice of Lewis acids or other specific reagents. For example, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com Montmorillonite K10 clay can selectively remove aromatic N-Boc groups over aliphatic ones. jk-sci.com

| Reagent/Method | Typical Conditions | Selectivity and Notes | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temperature | Standard, highly efficient method for acid-labile groups. Not selective if other acid-sensitive groups are present. | jk-sci.com |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Ethyl Acetate, Room Temperature | Common alternative to TFA. The resulting amine is isolated as the hydrochloride salt. | fishersci.co.uk |

| Sodium t-Butoxide | NaOtBu, wet THF or 2-MeTHF, Reflux | A rare basic deprotection method, useful for substrates with acid-sensitive moieties. Generally applicable to primary Boc-protected amines. | sci-hub.se |

| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM), Room Temperature | Can selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups. | jk-sci.com |

Flow Chemistry and Process Intensification in Synthesis

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers significant advantages in safety, efficiency, and scalability. drreddys.com This is particularly relevant for the production of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound.

Continuous Flow Systems for Efficient Synthesis

Continuous flow systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters like temperature, pressure, and mixing. drreddys.com This precise control often leads to higher yields, better selectivity, and reduced reaction times compared to batch reactors. tulane.eduacs.org For the synthesis of piperidine derivatives, flow chemistry enables rapid and scalable access to enantioenriched products. tulane.eduacs.org

A key precursor to the title compound is (S)-1-Boc-3-aminopiperidine. Research has demonstrated its efficient synthesis in a continuous flow system using an immobilized enzyme. researcher.life In one study, a packed-bed reactor containing immobilized ω-transaminase was used for the asymmetric amination of 1-Boc-3-piperidone. The system achieved a 95% conversion within a residence time of just 10 minutes. researcher.life When operated continuously for 24 hours, this system produced a space-time yield of 930.73 g·L⁻¹·day⁻¹, highlighting the remarkable efficiency of flow chemistry. researcher.life Such processes can be adapted for the synthesis of this compound by modifying the starting materials and reaction cascades within a multi-step flow setup. researchgate.net

Immobilized Enzyme Systems for Biocatalytic Processes

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, particularly for the synthesis of chiral molecules. mdpi.com For producing specific stereoisomers of this compound, enzymes like transaminases and ketoreductases are highly valuable. derpharmachemica.comresearchgate.net

Immobilizing enzymes on solid supports is a critical step for their industrial application. nih.gov Immobilization enhances enzyme stability, simplifies product separation, and allows for the recovery and reuse of the biocatalyst, which is often expensive. nih.govrsc.org Various strategies exist, including covalent binding to solid matrices like epoxy resins or chitosan beads, or entrapment within a polymer network. nih.gov

In the context of synthesizing chiral piperidine intermediates, ω-transaminases have been successfully immobilized and used in flow reactors. researcher.life For example, an ω-transaminase was covalently immobilized on an ethylenediamine-modified epoxy resin. This immobilized enzyme showed high stability, retaining 90% of its activity after 15 reuse cycles. researcher.life Similarly, ketoreductase (KRED) enzymes have been used for the enantioselective reduction of N-Boc-3-piperidone to furnish (S)-1-Boc-3-hydroxypiperidine, a related chiral intermediate. derpharmachemica.comresearchgate.net These biocatalytic processes, especially when integrated into continuous flow systems, represent a powerful, green, and efficient methodology for accessing the chiral building blocks needed for the synthesis of specific stereoisomers of this compound.

Iii. Derivatization and Chemical Transformations of 1 Boc 3 4 Aminophenyl Piperidine

Amidation and Acylation Reactions via the Amino Group

The primary amino group on the phenyl ring is a readily accessible handle for a variety of chemical transformations, most notably amidation and acylation reactions. These reactions are fundamental in creating diverse sets of derivatives for biological evaluation.

The synthesis of amide-based derivatives from 1-Boc-3-(4-aminophenyl)piperidine is a common strategy in the exploration of structure-activity relationships (SAR). By reacting the aniline (B41778) nitrogen with a variety of carboxylic acids or their activated forms (e.g., acid chlorides, anhydrides), researchers can introduce a wide array of substituents. This allows for the systematic probing of the steric, electronic, and hydrophobic requirements of a biological target.

For instance, in the development of inhibitors for enzymes like acetylcholinesterase, the amide linkage plays a crucial role in orienting the molecule within the active site. nih.gov The nature of the group attached to the amide can significantly influence binding affinity and selectivity. nih.gov Studies on related piperidine (B6355638) and piperazine (B1678402) structures have shown that variations in the amide substituent can lead to dramatic changes in pharmacological activity, highlighting the importance of this functional group in molecular recognition. nih.govnih.gov

Below is a representative table of how different acyl groups can be introduced and their potential impact on biological activity, based on general principles observed in similar molecular scaffolds.

| Acyl Group | Rationale for Introduction | Potential Pharmacological Target Class |

| Benzoyl | Introduction of an aromatic ring to probe for pi-stacking interactions. | Kinase Inhibitors, GPCR Ligands |

| Acetyl | Introduction of a small, polar group to assess the impact of a hydrogen bond acceptor. | Various Enzyme Inhibitors |

| Phenylacetyl | Increases the distance and flexibility of the aromatic ring from the core structure. | Transporter Proteins, Ion Channels |

| Cyclohexanecarbonyl | Introduction of a bulky, lipophilic aliphatic ring to explore hydrophobic pockets. | Nuclear Receptors, Proteases |

The exploration of functional group variation at the N-terminal (aniline) position extends beyond simple amides to include sulfonamides, ureas, and carbamates. This diversification allows for a broader investigation of the chemical space around the core scaffold. Each new linkage introduces different geometric and electronic properties, which can be critical for optimizing interactions with a biological target. For example, the hydrogen bonding capabilities of a urea (B33335) group are distinct from those of an amide, potentially leading to different binding modes and activities.

Modifications of the Piperidine Nitrogen

The piperidine nitrogen, protected by the tert-butyloxycarbonyl (Boc) group, represents another key site for chemical modification. The strategic removal of this protecting group opens the door to a host of further derivatizations.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. The deprotection of the piperidine nitrogen in this compound is a critical step to enable further functionalization at this position. This is typically achieved under acidic conditions.

Commonly used reagents and conditions for Boc deprotection include:

Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This is a standard and highly effective method.

Hydrochloric acid (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate (B1210297).

Other acidic conditions can also be employed, depending on the sensitivity of other functional groups in the molecule.

This deprotection step yields the free secondary amine, 3-(4-aminophenyl)piperidine, which is a versatile intermediate for further synthesis. This intermediate is notably used in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. google.com

Once the Boc group is removed, the newly exposed secondary amine of the piperidine ring can be modified in numerous ways to investigate its role in pharmacological activity. Common modifications include alkylation, reductive amination, and acylation. The substituent on the piperidine nitrogen often plays a significant role in determining the compound's biological target and its pharmacokinetic properties.

For example, the introduction of a benzyl (B1604629) group is a common strategy in the development of acetylcholinesterase inhibitors. nih.gov In other contexts, such as the development of chemokine receptor antagonists, the N-substituent is varied to optimize interactions with the receptor. vu.nl The nature of this substituent can influence a compound's affinity, selectivity, and functional activity (agonist vs. antagonist). ajchem-a.comnih.gov

The following table illustrates some possible N-substituents and their rationale in drug discovery.

| N-Substituent | Method of Introduction | Rationale/Potential Application |

| Benzyl | Reductive amination with benzaldehyde | Core element in various CNS-active compounds. nih.gov |

| Substituted Benzyl | Reductive amination with substituted benzaldehydes | Probing electronic and steric effects on receptor binding. |

| Long-chain alkyl | Alkylation with alkyl halides | Modulating lipophilicity and membrane permeability. |

| Carboxamidoethyl | Acylation followed by reduction | Introducing hydrogen bonding capabilities and extending the linker length. |

Reactions Involving the Aromatic Ring

The phenyl ring of this compound, while often serving as a structural anchor, can also be a site for chemical modification. The existing amino group strongly influences the reactivity of the ring in electrophilic aromatic substitution reactions.

As the amino group is a powerful activating group and is ortho-, para-directing, electrophilic substitution reactions are expected to occur at the positions ortho to the amino group (positions 3 and 5 of the phenyl ring). Potential reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group, although the conditions must be carefully controlled to avoid oxidation of the amino group.

Friedel-Crafts Acylation/Alkylation: These reactions may be challenging due to the potential for the Lewis acid catalyst to complex with the amino group.

Such modifications can be used to alter the electronic properties of the aromatic ring, introduce new vectors for interaction with a biological target, or block potential sites of metabolism. For example, the synthesis of (S)-3-(4-bromophenyl)piperidine, an intermediate for Niraparib, involves a starting material with a bromine on the aromatic ring, illustrating the importance of this type of substitution pattern. patsnap.com

Electrophilic Aromatic Substitution Reactions

The aminophenyl moiety of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group. The amino group directs incoming electrophiles to the ortho and para positions. As the para position is substituted by the piperidine ring, electrophilic attack is anticipated to occur exclusively at the positions ortho to the amine (C2' and C6' of the phenyl ring).

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be performed, although the reaction conditions must be carefully controlled to prevent polysubstitution or oxidation of the aniline ring. The Boc protecting group on the piperidine nitrogen is generally stable under many electrophilic substitution conditions.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent/Conditions | Expected Product |

| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | tert-Butyl 3-(4-amino-3,5-dibromophenyl)piperidine-1-carboxylate |

| Nitration | HNO₃/H₂SO₄ (at low temperature) | tert-Butyl 3-(4-amino-3-nitrophenyl)piperidine-1-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(1-(tert-butoxycarbonyl)piperidin-3-yl)benzenesulfonic acid |

Note: The data in this table is based on established principles of organic chemistry, as specific literature examples for these reactions on this compound are not extensively documented.

Coupling Reactions for Extended Conjugated Systems

To create extended conjugated systems, which are of interest in materials science and for certain biological probes, the aminophenyl group can be modified to participate in cross-coupling reactions. The primary amino group is not typically used directly in standard palladium-catalyzed cross-coupling reactions. However, it can be converted into a more suitable functional group, such as a halide or triflate, via a diazonium salt intermediate (e.g., through a Sandmeyer reaction). This functionalized derivative can then readily participate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org The halide derivative of this compound could be coupled with various aryl or vinyl boronic acids to produce biaryl or styrene-type structures. libretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are important scaffolds in pharmaceuticals and organic materials. beilstein-journals.orgnih.gov The reaction is typically catalyzed by palladium and a copper co-catalyst in the presence of a base. wikipedia.orgresearchgate.net

Table 2: Representative Coupling Strategies for Extending Conjugation

| Coupling Reaction | Required Precursor from Target Compound | Coupling Partner | Catalyst System (Typical) | Resulting Structure Type |

| Suzuki-Miyaura Coupling | tert-Butyl 3-(4-iodophenyl)piperidine-1-carboxylate | Arylboronic acid (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl derivative |

| Sonogashira Coupling | tert-Butyl 3-(4-iodophenyl)piperidine-1-carboxylate | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Arylalkyne derivative |

Synthesis of Analogs and Conjugates for Targeted Applications

This compound is a valuable building block for synthesizing a diverse range of analogs and conjugates. Its structural motif is found in many biologically active compounds. The primary amino group serves as a key handle for derivatization through acylation, alkylation, reductive amination, and formation of ureas, thioureas, and sulfonamides. These modifications allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

For instance, related Boc-protected aminopiperidines are crucial intermediates in the synthesis of pharmaceuticals like the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin. chemicalbook.com The piperidine scaffold is a common feature in inhibitors of kinases, proteases, and G-protein coupled receptors. sigmaaldrich.comsigmaaldrich.com Analogs can be designed as enzyme inhibitors, receptor agonists or antagonists, or as chemical probes to study biological systems.

Table 3: Examples of Analog Synthesis from the this compound Scaffold

| Reaction Type on Amino Group | Reagent | Resulting Functional Group | Potential Application Class |

| Acylation | Acid Chloride (RCOCl) or Anhydride | Amide | Kinase Inhibitors, Enzyme Modulators |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Antibacterials, Diuretics |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | GPCR Ligands, CNS Agents |

| Urea Formation | Isocyanate (RNCO) | Urea | Enzyme Inhibitors |

| Heterocycle Formation | β-Diketone or equivalent | Substituted Pyrazole (B372694) or other heterocycles | Bioactive Scaffolds. nih.gov |

Iv. Applications of 1 Boc 3 4 Aminophenyl Piperidine in Medicinal Chemistry and Chemical Biology

Precursor in Drug Discovery and Development

The structural framework of 1-Boc-3-(4-aminophenyl)piperidine is a recurring motif in a variety of pharmaceutical agents. Its role as a key intermediate allows for the efficient and stereospecific synthesis of drugs targeting a range of diseases.

The compound's value is highlighted in its use in multi-step syntheses that lead to potent and selective therapeutic agents.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. chemicalbook.comnih.gov PARP inhibitors are a class of anticancer drugs that work by preventing cancer cells from repairing their DNA, leading to cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies like BRCA mutations. chemicalbook.com

The synthesis of Niraparib leverages the chiral center and the reactive amino group of the (S)-enantiomer of this compound. sigmaaldrich.com Various synthetic routes have been developed, often involving the coupling of this piperidine (B6355638) derivative with a substituted benzoyl or related heterocyclic compound. For instance, one patented method describes the reaction of tert-butyl-3-(4-aminophenyl)piperidine-1-carboxylate with a pyrazole (B372694) derivative, followed by a series of cyclization, amidation, and deprotection steps to yield Niraparib. nih.gov The Boc group is typically removed in the final stages of the synthesis to reveal the secondary amine of the piperidine ring, which is a crucial feature for the drug's interaction with the PARP enzyme. nih.gov Chemo-enzymatic methods have also been developed to produce the key chiral piperidine intermediate with high enantiomeric excess (99% ee), underscoring its importance in producing stereochemically pure Niraparib. nih.gov

| Step | Description | Reference |

| 1. Coupling | The aniline (B41778) nitrogen of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate reacts with a suitable electrophile, such as a substituted benzoyl chloride or a heterocyclic compound. | nih.gov |

| 2. Cyclization | An intramolecular reaction, often facilitated by reagents like sodium azide (B81097), forms a new heterocyclic ring system attached to the phenyl group. | nih.gov |

| 3. Amidation | The molecule undergoes further modification, for example, by acylation with ammonia (B1221849) in methanol. | nih.gov |

| 4. Deprotection | The Boc protecting group is removed from the piperidine nitrogen, typically using hydrochloric acid in a solvent like ethyl acetate (B1210297) or dioxane. | nih.gov |

| 5. Chiral Resolution | If a racemic mixture was used, the final step involves separating the desired (S)-enantiomer to yield optically pure Niraparib. | nih.gov |

Interleukin-2 inducible T-cell kinase (ITK) is a key enzyme in the signaling pathways of T-cells and is a therapeutic target for inflammatory and autoimmune diseases. nih.govbiorxiv.org The development of small molecule inhibitors targeting ITK is an active area of research. nih.gov While various chemical scaffolds, including benzimidazoles, aminopyrimidines, and aminothiazoles, have been identified as potent ITK inhibitors, the direct synthesis of these inhibitors using this compound as a starting material is not extensively detailed in the reviewed literature. nih.govresearchgate.net However, the piperidine ring is a common structural element in many kinase inhibitors, suggesting that derivatives of this compound could be explored for this purpose. researchgate.net The design of such inhibitors often relies on structure-based methods to optimize interactions within the ATP-binding pocket of the kinase. nih.gov

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for malaria, necessitates the continuous search for new antimalarial agents. nih.gov Piperidine-containing compounds have shown promising activity against this parasite. nih.gov Research into new antimalarial drugs has explored the synthesis of 1,4-disubstituted piperidine derivatives. In one such study, a regioisomeric precursor, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, was synthesized via reductive amination of N-Boc-piperidin-4-one with aniline. nih.gov This intermediate was then further functionalized. This synthetic strategy highlights how the Boc-protected aminophenylpiperidine scaffold serves as a versatile platform for creating libraries of compounds for antimalarial screening. nih.gov Although this study used the 4-substituted isomer, the chemical principles are directly applicable to the 3-substituted isomer, this compound, for generating structural diversity in the pursuit of novel antimalarials.

| Step | Reactants | Conditions | Product | Reference |

| 1. Reductive Amination | N-Boc-piperidin-4-one, Aniline | Sodium triacetoxyborohydride, Acetic acid, 1,2-dichloroethane | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | nih.gov |

| 2. Acylation | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, Chloroacetyl chloride | Potassium carbonate, Dichloromethane (B109758) | tert-Butyl 4-(2-chloro-N-phenylacetamido)piperidine-1-carboxylate | nih.gov |

The glycopeptide antibiotic aglycoristocetin has been used as a scaffold for the development of antiviral agents. In a study aimed at creating derivatives with activity against the influenza virus, researchers coupled various primary amines to the aglycoristocetin core via a squaric acid diamide (B1670390) linker. nih.gov One of the amines used in this synthesis was N-(4-aminophenyl)piperidine, the de-protected form of this compound. nih.gov The synthetic pathway involved first converting aglycoristocetin into a squaric acid amide ester, which was then reacted with the amine to form the final asymmetric squaric diamide product. nih.gov Interestingly, the research found that the derivative carrying the 4-aminophenylpiperidine substituent was completely inactive against the tested influenza virus strains, whereas other derivatives with different hydrophobic side chains showed significant antiviral activity. This finding underscores the critical role that specific substituent choices play in drug design, even when starting from a common precursor scaffold. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a crucial component of the innate immune signaling pathway, and its inhibition is a therapeutic strategy for treating autoimmune disorders and certain cancers. nih.govnih.gov The synthesis of potent and selective IRAK-4 inhibitors is a focus of medicinal chemistry research. nih.gov However, based on a review of the available scientific literature, the direct application of this compound as a precursor in the synthesis of IRAK-4 inhibitors has not been specifically described. nih.govnih.gov Current research on IRAK-4 inhibitors details the synthesis and activity of various classes of compounds, such as series of amides, but does not establish a synthetic link to this particular piperidine building block. nih.gov

Role as an Intermediate in the Synthesis of Therapeutically Relevant Compounds

Utilization in Chemical Biology Tools and Probes

Beyond its use in drug synthesis, this compound and its analogs serve as crucial components in the creation of tools for biological research.

The analysis of small molecule metabolites, or metabolomics, is a powerful tool for understanding biological systems. However, the detection of certain classes of molecules, such as organic acids, can be challenging using techniques like liquid chromatography-mass spectrometry (LC-MS) due to poor ionization. researchgate.netdelivertherapeutics.com To overcome this, chemical derivatization is employed to tag the target molecules with a group that enhances their detection.

N-(4-aminophenyl)piperidine, the deprotected form of this compound, has been successfully used as a derivatization agent for organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.netdelivertherapeutics.com The high proton affinity of the N-(4-aminophenyl)piperidine tag significantly improves the ionization of the derivatized organic acids, leading to substantial increases in sensitivity and much lower detection limits. This method has been shown to improve detection limits by 25- to 2100-fold for various organic acids. researchgate.net

Table 2: Improvement in Detection Limits of Organic Acids after Derivatization with N-(4-aminophenyl)piperidine

| Organic Acid | Improvement in Detection Limit |

|---|---|

| Lactic Acid | > 25-fold |

| Succinic Acid | > 200-fold |

| Malic Acid | > 2100-fold |

| Citric Acid | > 2100-fold |

Data from a study on the derivatization of organic acids for SFC-MS analysis. researchgate.net

The discovery of new drug candidates often relies on the screening of large collections of diverse small molecules, known as small molecule libraries. delivertherapeutics.com DNA-encoded libraries (DELs) represent a powerful technology for this purpose, allowing for the synthesis and screening of vast numbers of compounds. mdpi.comdelivertherapeutics.com The synthesis of these libraries often involves the use of building blocks with reactive functional groups that allow for the step-wise construction of the library members.

Amine-functionalized building blocks are commonly used in the construction of DNA-encoded libraries. The structure of this compound, with its protected piperidine nitrogen and a reactive primary amine, makes it an ideal candidate for incorporation into such libraries. The Boc protecting group can be removed under specific conditions to allow for further chemical modifications, enabling the creation of a wide array of diverse molecular structures within the library. This versatility allows for the exploration of a broad chemical space in the search for new bioactive compounds. delivertherapeutics.com

Integration into Bioorthogonal Chemistry Approaches

Bioorthogonal chemistry encompasses chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.gov The application of this compound derivatives in this area is particularly relevant to the synthesis of components for "click" chemistry, a set of powerful, selective, and modular reactions. explorationpub.com

One of the most prominent bioorthogonal reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Derivatives of this compound can be functionalized with either an azide or an alkyne group. This allows for their conjugation to other molecules, such as proteins or fluorescent dyes, that have been tagged with the corresponding reactive partner. This "click" approach has been successfully used to generate libraries of PROTACs (Proteolysis Targeting Chimeras) for optimizing linker length and composition. nih.gov

Another significant bioorthogonal method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a potentially toxic copper catalyst. nih.gov Here, a derivative of this compound could be modified with an azide to react with a strained cyclooctyne. Furthermore, the tetrazine ligation, an inverse electron-demand Diels-Alder reaction known for its rapid kinetics, offers another avenue for the bioorthogonal application of this compound's derivatives after suitable functionalization. nih.gov These strategies enable the in-cell assembly of complex molecular probes or therapeutic agents, with the piperidine-containing scaffold providing a stable core structure. explorationpub.com

Structure-Activity Relationship (SAR) Studies

The this compound scaffold is extensively used in structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. nih.gov The piperidine ring, in particular, is a crucial component in many biologically active compounds, influencing properties such as inhibitory activity. ajchem-a.com The ability to systematically modify different parts of the this compound molecule makes it an ideal starting point for developing potent and selective drugs.

In the context of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, the linker connecting the two recognition ligands is a critical determinant of efficacy. nih.govarxiv.org Derivatives of this compound are often incorporated into these linkers.

The length of the linker can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com A linker that is too short may lead to steric clashes, while an overly long linker might not effectively bring the two proteins into proximity. explorationpub.com Research has shown that there is often an optimal linker length for maximal protein degradation. nih.gov For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.gov

Table 1: Impact of Linker Characteristics on PROTAC Efficacy

| Linker Characteristic | Effect on PROTAC Potency | Rationale |

|---|---|---|

| Length | Optimal length leads to maximal efficacy. nih.gov | Balances the need to bridge the target protein and E3 ligase without causing steric hindrance or being too long for effective interaction. explorationpub.com |

| Flexibility | A balance of flexibility and rigidity is often ideal. arxiv.org | Flexibility allows for adaptive binding, while rigidity can reduce the entropic penalty of ternary complex formation. nih.gov |

| Composition | The chemical nature of the linker affects physicochemical properties. explorationpub.com | Can influence solubility, cell permeability, and metabolic stability. arxiv.org |

| Attachment Point | The connection point of the linker can alter degradation ability. nih.gov | Affects the spatial orientation of the bound proteins. |

Systematic variation of substituents on the this compound core is a common strategy in SAR studies to optimize biological activity. chemimpex.com Modifications can be made to the piperidine ring, the phenyl ring, or by altering the nature of the Boc-protecting group, although the latter is typically removed in the final active compound.

Studies have shown that the type and position of substituents on the piperidine ring can have a profound effect on the potency and selectivity of the resulting compounds. For example, in a series of piperidinothiosemicarbazones, compounds containing a piperidine group showed the strongest antitubercular activity, with the order of activity decreasing from piperidine to pyrrolidine (B122466) to morpholine, correlating with basicity and lipophilicity. mdpi.com

Similarly, substitutions on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, all of which can influence binding affinity and biological function. In the development of anti-Alzheimer's agents, varying the substituents on a benzyl (B1604629) group attached to a piperidine core led to compounds with nanomolar inhibitory concentrations against cholinesterases. ajchem-a.com The introduction of different functional groups can also lead to new interactions with the target protein, enhancing potency and selectivity. ajchem-a.com

Table 2: Examples of Substituent Effects on Biological Activity of Piperidine-Containing Compounds

| Compound Series | Substituent Variation | Impact on Biological Activity |

|---|---|---|

| Piperidinothiosemicarbazones mdpi.com | Morpholine vs. Pyrrolidine vs. Piperidine on a pyridine (B92270) ring | Piperidine-containing compounds showed the highest antitubercular activity. |

| Cinnoline Derivatives mdpi.comnih.gov | Substitution on the piperazinylphenyl moiety | Compound 8b was the most potent against MCF-7 cancer cells with an IC50 of 5.56 μM. |

| Piperamide Derivatives ajchem-a.com | Various substitutions on the piperidine and amide components | Six out of ten synthesized analogs exhibited antidepressant properties. |

V. Mechanistic Organic Chemistry Studies Involving 1 Boc 3 4 Aminophenyl Piperidine

Reaction Mechanism Elucidation of Synthetic Pathways

The synthesis of substituted piperidines, including the 1-Boc-3-(4-aminophenyl)piperidine scaffold, can be achieved through various strategies, each with its own mechanistic pathway. While specific studies on the direct synthesis of this exact molecule are not extensively detailed in the provided literature, the mechanisms can be inferred from the synthesis of closely related piperidine (B6355638) derivatives. Common methods include intramolecular cyclization, reductive amination, and C-H functionalization of a pre-formed piperidine ring. nih.gov

For instance, the synthesis of similar 3-arylpiperidines can be achieved via palladium-catalyzed β-arylation of N-Boc-piperidine. researchgate.netrsc.org The synthesis of the core piperidine ring often involves the hydrogenation of corresponding pyridine (B92270) precursors or cyclization of linear amino-alkene or amino-aldehyde chains. nih.gov

Catalytic cycles are central to understanding how catalysts facilitate reactions, breaking down a high-energy transformation into a series of lower-energy steps. In the context of piperidine synthesis and functionalization, several catalytic systems have been investigated.

Palladium-Catalyzed Arylation: In the palladium-catalyzed β-arylation of N-Boc-piperidine, a key intermediate is an α-palladated species formed after initial C-H activation. researchgate.netrsc.org The catalytic cycle then proceeds through a migratory insertion or a β-hydride elimination/re-addition sequence, followed by reductive elimination to yield the final arylated product. The specific ligand bound to the palladium center plays a crucial role in directing the reaction pathway. researchgate.netrsc.org

Rhodium-Catalyzed C-H Functionalization: For C-H insertions, rhodium-carbenoid intermediates are typically involved. nih.gov The catalyst, such as a dirhodium complex, reacts with a diazo compound to form a rhodium-carbene, which then undergoes a C-H insertion into the piperidine ring. nih.gov

Iodine-Catalyzed Amination: In a visible-light-induced C-H amination to form piperidines, the mechanism involves two distinct catalytic cycles. scispace.com One cycle involves the formation of a nitrogen-centered radical which undergoes a 1,6-hydrogen atom transfer (HAT). The second cycle is an iodine-catalyzed C-N bond formation. This approach cleverly circumvents the kinetic unfavorability typically associated with 1,6-HAT. scispace.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the origins of selectivity. nih.gov

For piperidine systems, DFT calculations have been employed to:

Investigate Reaction Barriers: Computational studies have been used to calculate the activation energies for different reaction pathways, such as the competing α- and β-arylation of N-Boc-piperidine. researchgate.netrsc.org These studies revealed that the reductive elimination step is the selectivity-determining step. researchgate.netrsc.org

Analyze Intermediate Stability: The stability of various intermediates, such as the three-component complex in the asymmetric deprotonation of N-Boc-piperidine, has been assessed using computational models. nih.gov

Understand Stereoselectivity: DFT can rationalize the origins of enantioselectivity by modeling the transition states for the formation of different stereoisomers. It has been shown to be in good agreement with experimental results for reactions like asymmetric deprotonation. nih.gov

Probe Reaction Pathways: For complex reactions like 1,3-dipolar cycloadditions, DFT can map the potential energy surface, revealing whether a reaction is concerted or stepwise and identifying the key transition states. researchgate.net

Stereochemical Control and Regioselectivity in Reactions

Achieving control over stereochemistry (the 3D arrangement of atoms) and regioselectivity (the position of reaction on a molecule) is a primary goal in modern organic synthesis. The piperidine ring in this compound presents multiple sites for potential reactions, making such control essential.

The synthesis of a single, desired stereoisomer often relies on subtle energetic differences between diastereomeric transition states.

Key factors include:

Chiral Catalysts and Ligands: The use of chiral catalysts is a cornerstone of asymmetric synthesis. In the functionalization of N-Boc-piperidine, rhodium catalysts with chiral ligands have been used to achieve high levels of diastereoselectivity and enantioselectivity. nih.gov Similarly, the combination of an organolithium base with a chiral ligand like (-)-sparteine (B7772259) can induce moderate enantioselectivity in the deprotonation of N-Boc-piperidine. nih.gov

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate. ru.nl This auxiliary directs the stereochemical course of a subsequent reaction, after which it can be removed. This method effectively relays chiral information to create the desired stereocenter. ru.nl

Substrate Control: The existing chirality within a molecule can direct the formation of new stereocenters, a concept known as internal asymmetric induction. ru.nl

Table 1: Examples of Stereocontrol in Piperidine Functionalization

| Reaction | Catalyst / Reagent | Ligand | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Deprotonation | sec-BuLi | (-)-Sparteine | Moderate enantioselectivity (er = 87:13) | nih.gov |

| C-H Functionalization | Rh₂(OAc)₄ | R-TCPTAD | Moderate diastereoselectivity | nih.gov |

Click on the headers to sort the table.

Controlling where a reaction occurs on the piperidine ring is critical for synthesizing specific isomers like the 3-substituted target compound.

Methods for controlling regioselectivity include:

Ligand Control: In the palladium-catalyzed arylation of N-Boc-piperidine, the choice of phosphine (B1218219) ligand is paramount. Flexible biarylphosphine ligands promote a migratory insertion pathway that leads to the β-arylated (C3) product. In contrast, more rigid biarylphosphines favor direct reductive elimination from the initial α-palladated intermediate, yielding the α-arylated (C2) product. researchgate.netrsc.org

Protecting Group Influence: The nature of the nitrogen protecting group can influence the site of functionalization. Studies have shown that switching from an N-Boc to an N-Bs (brosyl) group can alter the preferred site of C-H insertion catalyzed by rhodium complexes. nih.gov

Directed Metalation: The use of a directing group can position a metalating agent (like an organolithium reagent) at a specific site. While the Boc group in N-Boc-piperidine typically directs lithiation to the α-position (C2), subsequent migratory cross-coupling reactions can achieve functionalization at the β-position (C3). researchgate.netnih.gov

Reaction Type: Different reaction classes inherently favor different positions. For example, Hofmann-Löffler-type reactions generally favor the formation of five-membered pyrrolidine (B122466) rings via 1,5-hydrogen atom transfer. However, specialized catalytic systems, such as a visible-light-promoted iodine-catalyzed reaction, can override this preference to favor the six-membered piperidine ring via a 1,6-hydrogen atom transfer. scispace.com

Role of Specific Catalysts and Reagents

The choice of catalyst and reagents is fundamental to the success of a chemical reaction, dictating its rate, yield, and selectivity.

Palladium Catalysts: Palladium complexes, particularly when paired with phosphine ligands, are versatile catalysts for cross-coupling and C-H functionalization reactions. As mentioned, ligands like Buchwald's biarylphosphines are crucial for controlling the regioselectivity of the arylation of N-Boc-piperidine. researchgate.netrsc.org

Rhodium Catalysts: Dirhodium carboxylate complexes, such as Rh₂(OAc)₄ and its derivatives with chiral tetracarboxylate ligands, are highly effective for catalyzing carbene insertion reactions into C-H bonds, enabling direct functionalization of the piperidine ring. nih.gov

Organolithium Reagents: Strong bases like sec-butyllithium (B1581126) (sec-BuLi) are used for the deprotonation of C-H bonds. When used in conjunction with additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or chiral ligands like (-)-sparteine, their reactivity and selectivity can be finely tuned. nih.govnih.gov

Iodine: Molecular iodine can serve as a catalyst in C-H amination reactions, proceeding through radical pathways initiated by visible light. scispace.com This represents a mild and effective way to generate the necessary intermediates for piperidine synthesis. scispace.com

Gold and Iron Catalysts: Other transition metals also play a role. Gold(I) complexes have been used for the oxidative amination of alkenes to form piperidines, while iron complexes can catalyze the reductive amination of ϖ-amino fatty acids. nih.gov

Table 2: Key Reagents and Catalysts in Piperidine Chemistry

| Catalyst / Reagent | Reaction Type | Function | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Biarylphosphine Ligands | C-H Arylation | Controls regioselectivity (α vs. β) | researchgate.net, rsc.org |

| Dirhodium(II) Tetrakis(triphenylcyclopropanecarboxylate) | C-H Insertion | Catalyzes carbene insertion for functionalization | nih.gov |

| sec-Butyllithium / (-)-Sparteine | Asymmetric Deprotonation | Chiral base for enantioselective C-H activation | nih.gov |

| Molecular Iodine / Visible Light | C-H Amination | Catalyzes radical-based cyclization to form piperidines | scispace.com |

Click on the headers to sort the table.

Enzyme Kinetics and Biocatalyst Optimization

Currently, there is a lack of specific studies in the publicly available scientific literature that focus on the enzyme kinetics and biocatalyst optimization directly involving this compound. While the structural motif of a piperidine ring connected to an aromatic amine is common in pharmacologically active compounds, detailed enzymatic studies on this specific molecule have not been reported. The potential for this compound to interact with biological targets is recognized due to its structural features, which could be an area of future investigation in drug design and development. cymitquimica.com

Transition Metal Catalysis in C-C and C-N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. researchgate.netorganic-chemistry.org The aromatic amine functionality of this compound makes it a suitable substrate for cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

While specific mechanistic studies detailing the catalytic cycle for this compound are not extensively documented, the principles of established cross-coupling reactions can be applied. For instance, in palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, the primary amine of this compound would act as the nucleophile. The catalytic cycle would involve the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex would then yield the desired N-arylated product and regenerate the active palladium catalyst.

Similarly, for C-C bond formation, the amino group could be transformed into a halide or triflate, making the aromatic ring susceptible to coupling with various organometallic reagents in reactions like the Suzuki-Miyaura (using organoboron reagents) or Stille coupling (using organotin reagents). organic-chemistry.org

A study on the copper-catalyzed N-arylation of 1-Boc-piperazine with aryl iodides provides a relevant model for the potential reactivity of the piperidine nitrogen in a related system, should the Boc group be removed. This highlights the potential for the piperidine moiety to also participate in transition metal-catalyzed reactions under appropriate conditions.

Table 1: Representative Transition Metal-Catalyzed Reactions

| Reaction Type | Generic Reactants for this compound | Catalyst System (Example) | Bond Formed |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd(OAc)₂, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | C-N |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C |

| *Requires prior functionalization of the aminophenyl group to a halide or triflate. |

Reactivity of Boc-Protected Amines in Various Transformations